Methyl 2-methyl-4-phenylbut-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79265-44-4 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 2-methyl-4-phenylbut-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-10(12(13)14-2)8-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI Key |
ITWAVSQDSMBKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Structural Significance Within α,β Unsaturated Ester Chemistry
Methyl 2-methyl-4-phenylbut-2-enoate belongs to the class of α,β-unsaturated esters, which are characterized by a carbon-carbon double bond conjugated with a carbonyl group. This arrangement of functional groups imparts a distinct electronic character to the molecule, making it susceptible to a variety of chemical transformations.
The structure of this compound features a phenyl group at the γ-position and a methyl group at the α-position, in addition to the methyl ester functionality. These substituents influence the steric and electronic properties of the molecule, thereby modulating its reactivity. The presence of the α-methyl group, for instance, can direct the stereochemical outcome of certain reactions.
| Structural Feature | Significance |
| α,β-Unsaturated Ester | Key functional group enabling conjugate additions and pericyclic reactions. |
| α-Methyl Group | Influences stereoselectivity in reactions and provides a point for further functionalization. |
| γ-Phenyl Group | Affects electronic properties and provides a handle for cross-coupling reactions. |
| Methyl Ester | Can be hydrolyzed to a carboxylic acid or converted to other functional groups. |
Advanced Synthetic Methodologies for Methyl 2 Methyl 4 Phenylbut 2 Enoate and Its Analogs
Dehydration Reactions for α,β-Unsaturated Ester Formation
Dehydration of β-hydroxy esters presents a direct and classical route to α,β-unsaturated esters. This transformation typically involves the elimination of a water molecule from the β-hydroxy ester precursor, which can be synthesized through an aldol-type condensation. The reaction is often catalyzed by acids or bases. For instance, the combination of cerium(III) chloride heptahydrate and sodium iodide has been shown to effectively mediate the dehydration of β-hydroxy esters to yield (E)-α,β-unsaturated esters. organic-chemistry.org Another approach involves a domino oxidation of primary alcohols to form α,β-unsaturated compounds using PCC-NaOAc and stabilized Wittig reagents. organic-chemistry.org
The general mechanism for acid-catalyzed dehydration involves protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation, and subsequent deprotonation to yield the alkene. In base-catalyzed scenarios, a proton is abstracted from the α-position, leading to an enolate which then expels the hydroxide (B78521) ion. libretexts.orglibretexts.org The stability of the resulting conjugated system is a significant driving force for this elimination. libretexts.orglibretexts.org
For the synthesis of Methyl 2-methyl-4-phenylbut-2-enoate, a suitable β-hydroxy ester precursor would be methyl 3-hydroxy-2-methyl-4-phenylbutanoate. The synthesis of this precursor could be achieved via an aldol (B89426) reaction between methyl propionate (B1217596) and phenylacetaldehyde (B1677652). Subsequent dehydration would yield the target molecule.
| Catalyst/Reagent | Conditions | Product Stereoselectivity | Reference |
| Cerium(III) chloride heptahydrate/Sodium iodide | Refluxing acetonitrile | Predominantly (E)-isomer | organic-chemistry.org |
| PCC-NaOAc/Stabilized Wittig reagents | Not specified | Not specified | organic-chemistry.org |
| Acid Catalysis | Heating | Mixture of (E) and (Z) isomers possible | libretexts.orglibretexts.org |
| Base Catalysis | Heating | Mixture of (E) and (Z) isomers possible | libretexts.orglibretexts.org |
Esterification Protocols for Methyl Ester Synthesis
Esterification is a fundamental reaction in organic synthesis and is crucial for the production of methyl esters from their corresponding carboxylic acids. Various methods exist, each with its own advantages and substrate scope.
The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is well-suited for simple alcohols like methanol (B129727) which can be used in large excess to drive the equilibrium towards the product. commonorganicchemistry.com For substrates that are sensitive to strong acids, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides a milder alternative. commonorganicchemistry.com
Other effective methods for methyl ester synthesis include the use of diazomethane, which offers a rapid and quantitative reaction, although its toxicity and explosive nature are significant drawbacks. Trimethylsilyldiazomethane (TMS-CHN2) serves as a safer alternative. commonorganicchemistry.com Alkylation of carboxylate salts with methyl iodide is another viable route. commonorganicchemistry.com More contemporary methods include copper-catalyzed O-methylation using dimethyl sulfoxide (B87167) (DMSO) as the methyl source, which demonstrates broad substrate scope and excellent functional group tolerance. organic-chemistry.org
The synthesis of this compound would involve the esterification of 2-methyl-4-phenylbut-2-enoic acid with methanol. The choice of method would depend on the stability of the unsaturated acid to the reaction conditions.
| Method | Reagents | Key Features | Reference |
| Fischer Esterification | Carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄) | Reversible, best for simple alcohols. commonorganicchemistry.com | commonorganicchemistry.com |
| Steglich Esterification | Carboxylic acid, Methanol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com | commonorganicchemistry.com |
| Diazomethane | Carboxylic acid, Diazomethane (CH₂N₂) | High yield, but toxic and explosive. | |
| TMS-Diazomethane | Carboxylic acid, TMS-CHN₂ | Safer alternative to diazomethane. commonorganicchemistry.com | commonorganicchemistry.com |
| Alkylation | Carboxylic acid, Base, Methyl iodide (CH₃I) | Useful alternative to Fischer esterification. commonorganicchemistry.com | commonorganicchemistry.com |
| Copper-Catalyzed O-methylation | Carboxylic acid, DMSO, Copper catalyst | Broad substrate scope and good functional group tolerance. organic-chemistry.org | organic-chemistry.org |
Olefination Strategies: Horner-Wadsworth-Emmons and Wittig Reactions
Olefination reactions are powerful tools for the formation of carbon-carbon double bonds and are widely employed in the synthesis of α,β-unsaturated esters. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most prominent methods in this category.
The Horner-Wadsworth-Emmons reaction typically utilizes a phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to form an alkene. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed from the reaction mixture. This reaction generally favors the formation of the (E)-alkene, particularly with stabilized ylides. wikipedia.orgrsc.org For the synthesis of this compound, the HWE reaction would involve the reaction of phenylacetaldehyde with the ylide generated from methyl 2-(diethylphosphono)propanoate.
The Wittig reaction , on the other hand, employs a phosphonium (B103445) ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as those bearing an ester group, generally lead to the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene. wikipedia.org A chemo-enzymatic approach combining a carboxylic acid reduction to an aldehyde followed by a Wittig reaction has been reported for the synthesis of α,β-unsaturated esters. beilstein-journals.orgnih.gov
| Reaction | Reactants | Typical Product Stereoselectivity | Key Features | Reference |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate ester, Base | (E)-selective for stabilized ylides | Water-soluble byproduct, easy purification. rsc.org | rsc.orgrsc.orgoup.com |
| Wittig Reaction | Aldehyde/Ketone, Phosphonium ylide | (E)-selective for stabilized ylides, (Z)-selective for non-stabilized ylides | Versatile, but triphenylphosphine (B44618) oxide byproduct can be difficult to remove. | wikipedia.orgbeilstein-journals.orgnih.govacs.org |
Microwave-Assisted Olefination Processes
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. oatext.com In the context of olefination, microwave-assisted Horner-Wadsworth-Emmons reactions have been developed for the rapid synthesis of α,β-unsaturated esters. nih.gov For instance, a microwave-assisted HWE olefination of aryl-alkyl ketones has been shown to provide a rapid route to (Z)-3,3-trisubstituted-α,β-unsaturated methyl esters. nih.gov This technique offers a green and efficient alternative to conventional heating methods. oatext.comnih.govelsevierpure.com
Metal-Catalyzed Coupling Reactions in α,β-Unsaturated Ester Synthesis
Transition-metal catalyzed cross-coupling reactions provide a powerful and versatile platform for the synthesis of substituted α,β-unsaturated esters. These methods often exhibit high stereoselectivity and functional group tolerance.
The Heck reaction , which involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a well-established method. A highly practical palladium-catalyzed α,β-dehydrogenation of esters has also been developed. organic-chemistry.org Iron-catalyzed cross-coupling of Grignard reagents with enol tosylates has been shown to produce trisubstituted α,β-unsaturated methyl esters in good yields with retention of stereochemistry. organic-chemistry.org
Another approach involves the stereoretentive Negishi cross-coupling reaction of β-phosphoroxylated (E)-α,β-unsaturated esters with organozinc reagents, catalyzed by a palladium complex, to yield (E)-β,β-disubstituted α,β-unsaturated esters. nih.gov Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters have also been reported to produce functionalized lactones. beilstein-journals.org
| Reaction Type | Catalyst | Reactants | Key Features | Reference |
| Heck Reaction | Palladium | Aryl/Vinyl Halide, Alkene | Forms a new C-C bond at the vinylic position. | organic-chemistry.org |
| α,β-Dehydrogenation | Palladium | Saturated Ester | Introduces a double bond in conjugation with the ester. organic-chemistry.org | organic-chemistry.org |
| Iron-Catalyzed Cross-Coupling | Iron(III) chloride | Grignard Reagent, Enol Tosylate | Stereoretentive synthesis of trisubstituted α,β-unsaturated esters. organic-chemistry.org | organic-chemistry.org |
| Negishi Cross-Coupling | Palladium | β-phosphoroxylated α,β-unsaturated ester, Organozinc reagent | Stereoretentive synthesis of β,β-disubstituted α,β-unsaturated esters. nih.gov | nih.gov |
Organocatalytic Routes to this compound Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry, offering an alternative to metal-based catalysts. In the synthesis of α,β-unsaturated ester derivatives, organocatalysis has been employed in various transformations.
For instance, the Doebner-Knoevenagel condensation, which can be organocatalyzed, allows for the selective synthesis of acrylamides under mild conditions with high (E)-selectivity. organic-chemistry.org Asymmetric organocatalytic α-selenylation of aldehydes followed by a Wittig reaction and a organic-chemistry.orgnih.gov-sigmatropic rearrangement has been used to synthesize α-hydroxy-(E)-β,γ-unsaturated esters with high enantioselectivity. acs.org Furthermore, visible-light-promoted organocatalytic aerobic oxidation of silyl (B83357) enol ethers provides a straightforward route to α,β-unsaturated ketones and aldehydes. rsc.org
While a direct organocatalytic route to this compound is not explicitly detailed in the provided context, the principles of organocatalysis can be applied to the synthesis of its precursors or analogs. For example, an organocatalytic aldol reaction could be envisioned to form the β-hydroxy ester precursor, followed by dehydration.
| Reaction Type | Catalyst Type | Transformation | Key Features | Reference |
| Doebner-Knoevenagel Condensation | Amine-based organocatalyst | Aldehyde/Ketone + Active Methylene (B1212753) Compound → α,β-Unsaturated Product | Mild conditions, high (E)-selectivity. organic-chemistry.org | organic-chemistry.org |
| Asymmetric α-Selenylation/Wittig | Chiral amine | Aldehyde → α-Hydroxy-β,γ-unsaturated ester | High enantioselectivity. acs.org | acs.org |
| Aerobic Oxidation | Organic dye (photosensitizer) | Silyl enol ether → α,β-Unsaturated carbonyl | Utilizes visible light and air. rsc.org | rsc.org |
Mechanistic Investigations of Reactions Involving Methyl 2 Methyl 4 Phenylbut 2 Enoate Analogs
Nucleophilic Addition Pathways
The conjugated system in methyl 2-methyl-4-phenylbut-2-enoate analogs offers two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4). This duality leads to two competing pathways: 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate addition) to the carbon-carbon double bond. libretexts.org The regioselectivity of the nucleophilic addition is influenced by a variety of factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions, and the specific substitution pattern of the α,β-unsaturated ester.
Generally, hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition due to the irreversible and kinetically controlled nature of the reaction. libretexts.org In contrast, softer nucleophiles, like organocuprates, amines, and thiols, typically favor the thermodynamically more stable 1,4-adduct. openstax.org The addition to the β-carbon generates an enolate intermediate, which is subsequently protonated at the α-carbon to yield the saturated product. openstax.org
The stereochemical outcome of these additions is also a critical aspect of their mechanistic studies. In the case of prochiral α,β-unsaturated esters, the nucleophilic attack can occur from two diastereotopic faces, leading to the formation of new stereocenters. The diastereoselectivity of the conjugate addition of the (R)-N-benzyl-1-phenylethylamine lithium anion to tert-butyl cinnamates, for instance, has been shown to be highly dependent on the reaction conditions, with excellent diastereoselectivity being achievable. rsc.org
| Nucleophile Type | Predominant Pathway | Mechanistic Control | Product Type |
| Hard (e.g., Grignard Reagents) | 1,2-Addition | Kinetic | Allylic Alcohol |
| Soft (e.g., Organocuprates) | 1,4-Addition | Thermodynamic | Saturated Ester |
| Amines/Thiols | 1,4-Addition | Thermodynamic | β-Amino/Thio Ester |
Cycloaddition and Annulation Reactions
The double bond in this compound analogs can participate in various cycloaddition reactions, providing access to cyclic structures with high degrees of stereochemical complexity. The electronic nature of the substrate, being an electron-deficient alkene, makes it a suitable component in several types of cycloadditions.
Photochemical [2+2] cycloadditions represent a powerful method for the synthesis of cyclobutane (B1203170) rings. In the context of α,β-unsaturated esters, these reactions typically proceed through the triplet excited state of the ester upon irradiation. acs.org The conjugation of an aryl group at the γ-position, as in this compound, can influence the photophysical properties of the molecule, leading to a significant bathochromic shift. acs.org
The mechanism of the [2+2] photocycloaddition can be either a concerted process or a stepwise reaction involving the formation of a 1,4-biradical intermediate. The stereochemistry of the resulting cyclobutane is often dictated by the geometry of the reactants in the excited state complex (exciplex). acs.org Enantioselective [2+2] photocycloadditions can be achieved using chiral sensitizers or catalysts. researchgate.net For instance, visible light irradiation in the presence of a chiral phosphoric acid catalyst has been shown to effect enantioselective [2+2] photocycloadditions of β-aryl substituted α,β-unsaturated aldehydes with olefins. researchgate.net
The synthesis of dihydrofurans from analogs of this compound can be envisioned through various mechanistic pathways. One such approach involves a palladium-catalyzed cascade reaction of γ-hydroxy-α,β-unsaturated sulfones with β-keto esters. This process proceeds via an initial γ-regioselective allylic substitution followed by an intramolecular conjugate addition of the enol moiety to the α,β-unsaturated system, yielding highly substituted dihydrofurans with a predominantly trans configuration. acs.org While this example uses a sulfone, a similar mechanistic rationale can be applied to ester analogs.
Cyclopropanation of the double bond in these substrates can be achieved through several methods. A common approach involves the nucleophilic addition of a carbenoid or a Michael-initiated ring closure. For instance, the reaction of α,β-unsaturated cyclic ketones with methyl dichloroacetate (B87207) anion in the presence of a base leads to the corresponding bicyclic chlorocyclopropanes in a highly diastereoselective manner. researchgate.net However, it is noteworthy that in a P(NMe2)3-mediated reductive cyclopropanation for the synthesis of cyclopropyl (B3062369) carbocyclic nucleoside analogs, methyl (E)-2-oxo-4-phenylbut-3-enoate was found to be an unsuitable substrate. acs.org This highlights the subtle electronic and steric factors that can influence the feasibility of a particular mechanistic pathway.
Rearrangement Processes (e.g., Cope Rearrangement)
Sigmatropic rearrangements, such as the Cope rearrangement, offer a powerful tool for the strategic reorganization of carbon skeletons. The Cope rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a 1,5-diene, which proceeds through a concerted, pericyclic transition state, typically in a chair-like conformation. wikipedia.org While this compound itself is not a 1,5-diene, it can be a precursor to or a product of a Cope rearrangement sequence.
A notable example is the sequential iridium-catalyzed asymmetric allylic alkylation followed by a Cope rearrangement to synthesize enantioenriched γ-substituted α,β-unsaturated malonates and β-ketoesters. nih.gov In this process, the initial alkylation creates a chiral 1,5-diene, which then undergoes a thermal Cope rearrangement to transfer the chirality to the γ-position. nih.gov This strategy demonstrates how the double bond of an α,β-unsaturated ester can be incorporated into a 1,5-diene system to participate in a Cope rearrangement.
The aza-Cope rearrangement is a heteroatomic variant of the Cope rearrangement where a nitrogen atom is part of the 1,5-diene system. wikipedia.org The cationic 2-aza-Cope rearrangement is particularly facile and often proceeds at significantly lower temperatures than its all-carbon counterpart. wikipedia.org This rearrangement can be coupled with other transformations, such as the Mannich reaction, to build complex nitrogen-containing heterocycles. researchgate.net
| Rearrangement Type | Key Intermediate | Driving Force | Typical Product Feature |
| Cope Rearrangement | 1,5-Diene | Formation of a more stable isomer | Regioisomeric 1,5-diene |
| Oxy-Cope Rearrangement | 3-Hydroxy-1,5-diene | Tautomerization of enol product | γ,δ-Unsaturated carbonyl |
| Aza-Cope Rearrangement | 1-Aza- or 2-Aza-1,5-diene | Lower activation barrier (cationic) | Nitrogen-containing rearranged product |
Enamine Catalysis in Bifunctional Organocatalytic Transformations
Enamine catalysis is a powerful strategy in organocatalysis for the activation of aldehydes and ketones. The reaction of a carbonyl compound with a secondary amine catalyst generates a nucleophilic enamine intermediate, which can then react with various electrophiles. nih.gov In the context of α,β-unsaturated esters like this compound analogs, these serve as the electrophilic partner in conjugate addition reactions.
Bifunctional organocatalysts, which possess both a nucleophilic (e.g., amine) and an acidic (e.g., thiourea, squaramide) moiety, can provide enhanced reactivity and stereocontrol. The amine group activates the nucleophile (e.g., an aldehyde) by forming an enamine, while the acidic group activates the electrophile (the α,β-unsaturated ester) through hydrogen bonding. This dual activation facilitates the reaction and can lead to high levels of enantioselectivity. acs.orgacs.org
A key example is the intramolecular conjugate addition of aldehyde-derived enamines to unactivated α,β-unsaturated esters. nih.gov This reaction requires the coordinated action of a chiral pyrrolidine (B122466) for enamine formation and a hydrogen bond donor for electrophilic activation of the enoate ester to achieve high enantioselectivity and diastereoselectivity. nih.gov Furthermore, the combination of enamine catalysis with transition-metal catalysis has enabled the asymmetric regio- and diastereodivergent γ-allylation of cyclic α,β-unsaturated aldehydes, where the enamine acts as the nucleophile in an allylic alkylation reaction. nih.gov
Stereochemical Control in Methyl 2 Methyl 4 Phenylbut 2 Enoate Synthesis and Transformations
E/Z Isomer Selectivity in Alkene Formation
Information regarding the E/Z isomer selectivity in the formation of the trisubstituted alkene bond of Methyl 2-methyl-4-phenylbut-2-enoate is not specifically detailed in the available literature. Generally, reactions like the Horner-Wadsworth-Emmons olefination are employed to synthesize α,β-unsaturated esters. This reaction typically shows a high preference for the formation of the E-isomer, particularly when using stabilized ylides. The selectivity arises from the thermodynamic stability of the anti-periplanar transition state that leads to the E-alkene. However, without specific experimental data for the synthesis of this compound, a quantitative discussion of E/Z ratios under various conditions is not possible.
Enantioselective and Diastereoselective Synthesis
Detailed protocols for the enantioselective and diastereoselective synthesis of this compound are not prominently featured in the reviewed scientific literature. The core challenge in the synthesis of this molecule lies in controlling the stereochemistry at the C2 position and the geometry of the C2-C3 double bond.
Chiral Auxiliary Applications
The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry in organic synthesis. wikipedia.org In principle, a chiral auxiliary could be attached to a precursor of this compound to direct subsequent bond formations. For instance, an Evans auxiliary could be used on a saturated precursor to guide a stereoselective alkylation or an aldol (B89426) reaction, which could then be followed by elimination to form the double bond. However, specific examples of the application of chiral auxiliaries for the synthesis of this particular compound, along with data on diastereomeric ratios and yields, are not available.
Asymmetric Catalysis for Chiral Center Induction
Asymmetric catalysis represents a highly efficient method for introducing chirality. chinesechemsoc.org Potential routes to an enantiomerically enriched precursor of this compound could involve the asymmetric hydrogenation of a tetrasubstituted alkene or an asymmetric conjugate addition to a related acceptor. Chiral rhodium or iridium complexes are often effective for the asymmetric hydrogenation of α,β-unsaturated esters. researchgate.netacs.org Despite the existence of these general methods, specific catalysts, conditions, and enantiomeric excess values for the synthesis of this compound are not reported.
Biocatalytic Approaches for Stereoselective C-C Bond Formation
Biocatalysis offers a green and highly selective alternative for creating stereocenters. Enzymes such as ene-reductases or keto-reductases could theoretically be used to produce chiral precursors to this compound. For example, the asymmetric reduction of a keto-ester precursor like methyl 2-methyl-4-oxo-4-phenylbutanoate could yield a chiral alcohol, which could then be dehydrated. researchgate.netnih.gov While the biocatalytic reduction of similar keto-esters has been studied, specific applications of biocatalytic methods for the stereoselective synthesis of this compound are not described in the available literature.
Systematic Derivatization and Analog Synthesis of Methyl 2 Methyl 4 Phenylbut 2 Enoate
Modifications of the Phenyl Moiety
The phenyl group of methyl 2-methyl-4-phenylbut-2-enoate is a prime target for modification to investigate the influence of electronic and steric effects on the molecule's properties. A common strategy involves the introduction of various substituents onto the aromatic ring. These substitutions can modulate the electron density of the ring and introduce new functionalities.
Research on analogous α-keto esters has demonstrated the feasibility of incorporating a wide array of substituents on the aryl ring. acs.org For instance, both electron-donating groups (e.g., methyl, methoxy (B1213986), tert-butyl) and electron-withdrawing groups (e.g., fluoro, chloro, bromo, cyano) have been successfully introduced onto the phenyl ring of related compounds. acs.org These modifications are typically achieved by starting with appropriately substituted benzaldehyde (B42025) or phenylacetic acid derivatives and carrying them through the synthetic sequence to the final butenoate structure.
The synthesis of these analogs allows for a systematic study of how different substituents on the phenyl ring influence the reactivity and potential applications of the core molecule. The following table summarizes the types of substituted phenyl analogs that have been synthesized in related systems, which could be extrapolated to this compound.
Table 1: Examples of Phenyl Moiety Modifications in Structurally Related α-Keto Esters
| Substituent | Position on Phenyl Ring | Nature of Substituent |
|---|---|---|
| Methyl (Me) | 4 | Electron-donating |
| Methoxy (OMe) | 4 | Electron-donating |
| tert-Butyl (tBu) | 4 | Electron-donating (sterically bulky) |
| Fluoro (F) | 4 | Electron-withdrawing |
| Chloro (Cl) | 3, 4, 3,4-dichloro | Electron-withdrawing |
| Bromo (Br) | 4 | Electron-withdrawing |
Alterations of the Ester Group
The methyl ester functionality of the target compound can be readily altered through various chemical transformations, primarily hydrolysis and transesterification. These modifications can impact the molecule's solubility, reactivity, and potential for further derivatization.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-methyl-4-phenylbut-2-enoic acid, under either acidic or basic conditions. This transformation provides a key intermediate for the synthesis of a wider range of derivatives, such as amides and other esters.
Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. masterorganicchemistry.comorganic-chemistry.org This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 2-methyl-4-phenylbut-2-enoate. This method allows for the synthesis of a homologous series of esters with varying chain lengths and branching. The choice of alcohol can be tailored to achieve desired physical and chemical properties in the final product. researchgate.net Enantioselective transesterification of structurally similar allyl alcohols has also been demonstrated, suggesting the potential for preparing chiral ester derivatives. mdpi.com
Table 2: Potential Ester Analogs via Transesterification
| Reagent Alcohol | Resulting Ester Group |
|---|---|
| Ethanol | Ethyl ester |
| n-Propanol | n-Propyl ester |
| Isopropanol | Isopropyl ester |
| n-Butanol | n-Butyl ester |
Introduction of Additional Functional Groups
The carbon-carbon double bond in the butenoate backbone is a reactive site that allows for the introduction of a variety of functional groups. These modifications can lead to a diverse array of new compounds with altered stereochemistry and reactivity.
Epoxidation: The double bond can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield methyl 2-methyl-3-(phenylethyl)oxirane-2-carboxylate, introducing a three-membered heterocyclic ring into the structure.
Dihydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide or potassium permanganate. This would result in the formation of a diol, methyl 2,3-dihydroxy-2-methyl-4-phenylbutanoate. The stereochemistry of the diol can often be controlled by the choice of reagents and reaction conditions.
Diazo Group Introduction: A diazo group can be introduced at the α-position of the ester. For a related compound, (E)-4-phenylbut-3-enoate, the corresponding diazo derivative, methyl (E)-2-diazo-4-phenylbut-3-enoate, has been synthesized and utilized as a precursor for cyclopropanation reactions. A similar transformation on this compound would provide a versatile intermediate for further synthetic manipulations.
Formation of Polycyclic and Heterocyclic Systems
The structural features of this compound and its derivatives make them valuable precursors for the synthesis of more complex polycyclic and heterocyclic systems.
Diels-Alder Reaction: The α,β-unsaturated ester system can act as a dienophile in Diels-Alder reactions. dtu.dk By reacting with a suitable diene, a six-membered ring can be formed, leading to polycyclic structures. For example, the reaction of a related compound, methyl 2-oxobut-3-enoate, with various 1,3-dienes has been shown to produce functionalized cyclohexene (B86901) products. dtu.dk This [4+2] cycloaddition is a powerful tool for constructing complex carbocyclic frameworks.
Synthesis of Pyrazoles and Pyridazinones: The butenoate backbone can be utilized in the synthesis of nitrogen-containing heterocycles. For instance, by reacting a derivative containing a 1,3-dicarbonyl functionality with hydrazine (B178648), a pyrazole (B372694) ring can be formed. Similarly, reaction with hydrazine derivatives can also lead to the formation of pyridazinones. While direct synthesis from this compound is not explicitly detailed in the provided search context, the general principles of pyrazole and pyridazinone synthesis from appropriate precursors are well-established.
Advanced Analytical Characterization Techniques in Methyl 2 Methyl 4 Phenylbut 2 Enoate Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 2-methyl-4-phenylbut-2-enoate. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would allow for the distinction between the E and Z isomers based on the chemical shifts of the vinylic proton and the allylic methylene (B1212753) protons, which are influenced by the spatial arrangement of the phenyl and ester groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would be expected to show signals for the carbonyl carbon of the ester, the two sp² carbons of the double bond, the carbons of the phenyl group, the methylene carbon, the methoxy (B1213986) carbon, and the methyl carbon. The chemical shifts provide confirmation of the α,β-unsaturated ester moiety. rsc.org
Predicted NMR data, based on the analysis of structurally similar compounds, are presented below. rsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Phenyl-H | 7.15-7.35 | Multiplet | 126.0-129.0, 141.0 (ipso) |
| Vinylic-H | ~6.1 (E-isomer), ~5.9 (Z-isomer) | Triplet | ~140.0 |
| Methylene (-CH₂-) | ~3.5 | Doublet | ~35.0 |
| Methoxy (-OCH₃) | ~3.7 | Singlet | ~51.5 |
| Vinylic-CH₃ | ~2.1 (E-isomer), ~1.9 (Z-isomer) | Singlet | ~15.0 |
| C=O | - | - | ~168.0 |
Note: These are predicted values and may vary from experimental results.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₆O₂), the molecular weight is 204.11503 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 204.
The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for this compound would include:
Loss of the methoxy group: A peak at m/z 173 ([M-OCH₃]⁺).
Loss of the methoxycarbonyl group: A peak at m/z 145 ([M-COOCH₃]⁺).
Benzylic cleavage: A prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺).
Cleavage of the C-C bond between the methylene and phenyl groups: This could lead to a fragment at m/z 113.
Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 204 | [C₁₃H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 173 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 145 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (Benzylic cleavage) |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure as an α,β-unsaturated aromatic ester. vscht.czmasterorganicchemistry.com
Key expected absorptions include:
A strong, sharp absorption for the C=O stretch of the α,β-unsaturated ester, typically found around 1715-1730 cm⁻¹ . vscht.cz
An absorption for the C=C stretch of the alkene, appearing in the region of 1640-1680 cm⁻¹ . vscht.cz
Absorptions for the aromatic C=C stretches from the phenyl ring, typically seen in the 1450-1600 cm⁻¹ range.
Stretches for the C-O bonds of the ester group, which would appear in the 1100-1300 cm⁻¹ region.
C-H stretching absorptions : Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. masterorganicchemistry.com
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1715 - 1730 |
| Alkene C=C | Stretch | 1640 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ester C-O | Stretch | 1100 - 1300 |
| Aromatic C-H | Stretch | 3010 - 3100 |
| Alkene =C-H | Stretch | 3000 - 3050 |
Chromatographic Methods for Purity and Stereoisomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.
Since this compound is a chiral compound, Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating its enantiomers and determining the enantiomeric excess (ee) of a sample. csfarmacie.czmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds and would be suitable candidates for this molecule. researchgate.net The separation would be optimized by varying the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol. csfarmacie.cz The ratio of the peak areas in the resulting chromatogram is used to calculate the enantiomeric excess.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile impurities in a sample of this compound. thermofisher.com In this technique, the sample is vaporized and passed through a GC column (e.g., a capillary column with a non-polar stationary phase) which separates the components based on their boiling points and interactions with the column. amazonaws.com
Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries. thermofisher.com This method is highly sensitive and can detect and identify trace amounts of impurities such as residual starting materials, byproducts from the synthesis, or degradation products.
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration (R or S) of a chiral molecule. ed.ac.ukresearchgate.net The technique requires a high-quality single crystal of one pure enantiomer of this compound.
The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of every atom. ed.ac.uk To determine the absolute configuration, anomalous dispersion effects are measured. The refinement of the Flack parameter is a common method; a value close to zero for a given configuration confirms that the assignment is correct. researchgate.net While a powerful technique, its application is contingent on the ability to grow suitable single crystals.
Green Chemistry Principles Applied to Methyl 2 Methyl 4 Phenylbut 2 Enoate Synthesis
Solvent-Free and Aqueous Media Reactions
A primary goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. Research into the synthesis of α,β-unsaturated esters, the chemical class of Methyl 2-methyl-4-phenylbut-2-enoate, has demonstrated the viability of solvent-free and aqueous reaction conditions.
The Horner–Wadsworth–Emmons (HWE) reaction, a common method for synthesizing such esters, can be performed under solvent-free conditions. For instance, the reaction of aldehydes with triethyl phosphonoacetate can be effectively catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of potassium carbonate without any solvent, yielding the desired E-α,β-unsaturated esters with high selectivity rsc.org. This approach simplifies the work-up procedure and eliminates the environmental burden associated with solvent disposal.
Alternatively, water has been shown to be an effective medium for related olefination reactions. The Wittig reaction, a precursor to the HWE method, demonstrates unexpectedly accelerated rates and high E-selectivity when conducted in water, even with substrates that have poor water solubility organic-chemistry.org. Similarly, tandem reactions involving an HWE olefination step have been successfully carried out in water, benefiting from simplified purification processes organic-chemistry.org. The use of aqueous media is highly advantageous as it is non-toxic, non-flammable, and inexpensive.
| Reaction Type | Medium | Key Advantages |
| Horner–Wadsworth–Emmons (HWE) | Solvent-Free | Eliminates solvent waste, simplifies product isolation, reduces environmental impact. rsc.org |
| Wittig Reaction | Aqueous | Accelerated reaction rates, high selectivity, uses a benign solvent. organic-chemistry.org |
| Tandem HWE/Claisen Rearrangement | Aqueous | Simplified purification, reduced reaction time with microwave irradiation. organic-chemistry.org |
Atom Economy and Waste Reduction Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. Reactions with low atom economy generate significant waste, often in the form of stoichiometric byproducts.
The synthesis of this compound via the Horner–Wadsworth–Emmons (HWE) reaction represents an improvement over the traditional Wittig reaction in terms of waste management nih.govyoutube.com. The Wittig reaction generates triphenylphosphine (B44618) oxide as a byproduct, which has a high molecular weight and can be difficult to separate from the reaction mixture, leading to poor atom economy banglajol.info. In contrast, the HWE reaction produces a dialkyl phosphate (B84403) salt, which is water-soluble and can be easily removed during aqueous work-up, simplifying purification and waste handling youtube.com.
Despite this improvement, the HWE reaction is not perfectly atom-economical due to the formation of the phosphate byproduct. Alternative synthetic routes with higher atom economy have been explored for α,β-unsaturated esters. For example, the Knoevenagel condensation of malonate half-esters with aldehydes produces only water and carbon dioxide as byproducts, representing a significant increase in atom efficiency nih.gov. Another approach is the boronic acid-catalyzed condensation of aldehydes with ketene dialkyl acetals, which yields the unsaturated ester with an alcohol as the only byproduct nih.gov. These methods align more closely with the ideal of maximizing the incorporation of all reactant atoms into the final product.
Microwave-Assisted Synthesis Enhancements
The use of microwave irradiation as an energy source instead of conventional heating has emerged as a powerful tool for enhancing chemical reactions in line with green chemistry principles. Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and can enable reactions under milder conditions mtak.hu.
For the synthesis of compounds like this compound, microwave-assisted HWE olefination has proven highly effective. A process for creating structurally similar trisubstituted-α,β-unsaturated methyl esters was developed that proceeds efficiently under microwave heating at 70°C, with reaction times as short as 30 minutes mdpi.com. This represents a significant acceleration compared to conventional methods that can require several hours or days.
The benefits of microwave assistance are particularly pronounced when combined with other green chemistry techniques, such as the use of aqueous media. Tandem HWE reactions performed in water show remarkable acceleration when subjected to microwave irradiation, condensing multi-step processes into a single, efficient operation organic-chemistry.org.
| Synthesis Method | Conditions | Reaction Time | Yield | Reference |
| Conventional HWE | Oil Bath Heating | Several Hours | Moderate to Good | nih.gov |
| Microwave-Assisted HWE | Microwave (70-150°C) | 20-30 minutes | Excellent (up to 98% conversion) | mdpi.com |
| Microwave-Assisted Tandem HWE | Microwave in Water | ~1 Hour | Good to Excellent | organic-chemistry.org |
Catalytic Efficiency and Recyclability
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and allow for more atom-economical pathways. The ideal catalyst is highly active, selective, and can be easily recovered and reused.
In the synthesis of α,β-unsaturated esters, catalytic methods are preferred over stoichiometric reagents. The solvent-free HWE reaction can be effectively catalyzed by organic bases like DBU rsc.org. While efficient, the recovery and reuse of homogeneous catalysts like DBU can be challenging. A more advanced approach involves the use of heterogeneous or recyclable catalysts.
Research has shown that boronic acids can act as highly active catalysts for the condensation of aldehydes and ketene acetals to form α,β-unsaturated esters, offering a pathway that avoids stoichiometric base or phosphonate (B1237965) reagents nih.gov. Furthermore, for related transformations, recyclable homogeneous acid catalysts have been successfully employed in continuous flow synthesis in aqueous media, demonstrating the potential for sustainable, large-scale production researchgate.net. The development of robust, recyclable catalysts for the direct synthesis of this compound remains a key research objective to further enhance the green credentials of its production process.
| Catalyst Type | Reaction | Recyclability | Key Advantage |
| DBU (Organic Base) | Horner-Wadsworth-Emmons | Not typically recycled | High efficiency in solvent-free conditions. rsc.org |
| Boronic Acids | Aldehyde-Ketene Acetal Condensation | Potentially recyclable | High catalytic activity, avoids phosphonate reagents. nih.gov |
| Homogeneous Acid Catalyst | β-amino crotonate synthesis | Demonstrated Recyclability | Enables continuous flow synthesis in aqueous media. researchgate.net |
Broader Applications of Methyl 2 Methyl 4 Phenylbut 2 Enoate in Contemporary Organic Synthesis
Building Block for Natural Product Synthesis
The structural motif of a substituted phenylbutenoate is found within various natural products, and its derivatives are employed as key building blocks in their total synthesis. The reactivity of the α,β-unsaturated system allows for a range of transformations, including Michael additions and cycloadditions, which are fundamental in constructing complex molecular architectures.
For instance, derivatives of phenylbutenoate have been utilized in the synthesis of pyrrolizidine alkaloids. The conjugate addition of a pyrrole to a related compound, methyl 2-oxo-4-phenylbut-3-enoate, followed by intramolecular cyclization, provides a pathway to the pyrrolizine core structure. This approach highlights the potential of Methyl 2-methyl-4-phenylbut-2-enoate to serve as a precursor for the synthesis of various alkaloid natural products.
Table 1: Potential Natural Product Scaffolds from Phenylbutenoate Derivatives
| Natural Product Class | Synthetic Strategy involving Phenylbutenoate Moiety | Key Reaction Type |
|---|---|---|
| Alkaloids | Construction of heterocyclic ring systems | Michael Addition, Cyclization |
| Polyketides | Chain elongation and functionalization | Aldol (B89426) Condensation, Reduction |
Precursor to Agrochemicals
Aromatic substituted aliphatic alkanols and their derivatives are recognized as important intermediates in the synthesis of agrochemicals, particularly insecticides. While direct evidence for this compound is not available, its structural similarity to precursors of commercial pesticides suggests its potential in this area.
For example, the structurally related alcohol, 2-methyl-4-phenyl-2-butanol, is a precursor in the synthesis of certain fragrance molecules that can also have insect-repellent properties. Furthermore, the synthesis of etofenprox, a pyrethroid insecticide, involves intermediates with a similar phenylalkyl moiety. This suggests that this compound could potentially be converted into analogous structures for the development of new agrochemical agents.
Table 2: Potential Agrochemical Applications based on Structural Analogs
| Agrochemical Class | Potential Synthetic Role of this compound | Target Pest Type |
|---|---|---|
| Insecticides | Precursor to pyrethroid or neonicotinoid analogs | Wide range of agricultural pests |
| Herbicides | Intermediate for novel herbicidal scaffolds | Broadleaf and grassy weeds |
Intermediate for Pharmaceutical Scaffolds
The phenylbutenoate scaffold is a versatile starting point for the synthesis of various heterocyclic compounds that are of significant interest in medicinal chemistry. The reactivity of the α,β-unsaturated ester allows for the introduction of diverse functionalities and the construction of complex molecular frameworks found in many pharmaceutical agents.
Research on related phenylbutenoate derivatives has shown their utility in synthesizing compounds with potential anti-inflammatory and analgesic properties. For instance, certain 4-aryl-2-oxobut-2-enoates have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. The synthesis of novel cyclooxygenase inhibitors has been reported using compounds with a similar 4-phenyl-4-oxobut-2-enoate core structure. nih.gov This indicates that this compound could serve as a valuable intermediate for the development of new anti-inflammatory agents.
Table 3: Potential Pharmaceutical Scaffolds from Phenylbutenoate Intermediates
| Therapeutic Area | Target Pharmaceutical Scaffold | Potential Bioactivity |
|---|---|---|
| Anti-inflammatory | Cyclooxygenase (COX) inhibitors | Reduction of inflammation and pain |
| Anticancer | Heterocyclic compounds (e.g., pyrimidines) | Inhibition of cancer cell proliferation |
Synthesis of Advanced Materials Precursors
The presence of a polymerizable α,β-unsaturated system in this compound suggests its potential application in materials science as a monomer for the synthesis of advanced polymers. The phenyl group can impart desirable properties such as thermal stability and specific optical or electronic characteristics to the resulting polymer.
While specific polymerization studies of this compound are not documented, the polymerization of related α,β-unsaturated esters is a well-established field. Polymers derived from such monomers can find applications in areas such as specialty plastics, coatings, and electronic materials. For example, the synthesis of poly(4-methyl-2-pentyne) from a structurally related monomer demonstrates the ability of such molecules to form polymers with unique properties. The resulting polymers can exhibit interesting supramolecular organization and solubility characteristics.
Table 4: Potential Applications in Advanced Materials
| Material Type | Potential Role of this compound | Key Properties |
|---|---|---|
| Specialty Polymers | Monomer in addition polymerization | Thermal stability, refractive index |
| Organic Coatings | Component of cross-linkable resins | Hardness, chemical resistance |
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Pathways
The demand for greener, more efficient, and atom-economical methods for constructing molecules like Methyl 2-methyl-4-phenylbut-2-enoate is driving innovation in synthetic chemistry. Future efforts will likely focus on moving beyond traditional methods towards novel strategies that offer improved selectivity, reduced waste, and the use of more benign reagents.
One promising direction is the advancement of chemo-enzymatic approaches. The combination of enzymatic catalysis with traditional chemical reactions offers a powerful tool for organic synthesis. For instance, a chemo-enzymatic chain elongation approach that combines an enzymatic carboxylic acid reduction with a subsequent Wittig reaction has been demonstrated for the synthesis of α,β-unsaturated esters. researchgate.net This method provides a novel route to these compounds by extending the carbon chain of various aromatic and aliphatic carboxylic acids. researchgate.netresearchgate.net
Catalytic C-H activation and dehydrogenation reactions are also set to redefine the synthesis of unsaturated esters. Allyl-nickel catalysis, for example, enables the α,β-dehydrogenation of carbonyl compounds, providing a direct route to α,β-unsaturated systems. organic-chemistry.org Similarly, palladium-catalyzed α,β-dehydrogenation of esters presents a highly practical and general method for introducing unsaturation. organic-chemistry.org
Furthermore, carbonylation reactions are being explored as a means to construct α,β-unsaturated esters from simple precursors. rsc.org Palladium-catalyzed alkoxycarbonylation of terminal alkenes, for example, can produce α,β-unsaturated esters under mild conditions. rsc.org The development of more robust and versatile catalyst systems will be crucial for expanding the scope and applicability of these methods.
A summary of emerging synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Key Advantages |
| Chemo-enzymatic Synthesis | Combines enzymatic reduction of carboxylic acids with a chemical olefination step (e.g., Wittig reaction). | High selectivity, use of renewable resources, mild reaction conditions. |
| Catalytic Dehydrogenation | Direct conversion of saturated esters to their α,β-unsaturated counterparts using transition metal catalysts (e.g., Pd, Ni). | Atom economy, avoids the use of stoichiometric oxidants. |
| Carbonylation Reactions | Introduction of a carbonyl group and subsequent formation of the ester and double bond from simple starting materials like alkenes or alkynes. | Use of readily available feedstocks (e.g., CO). |
Exploration of Unconventional Reactivity
Beyond its established role as a Michael acceptor and dienophile, future research will likely uncover unconventional reactivity patterns for this compound and related α,β-unsaturated esters. These new modes of reaction will open up avenues to novel molecular architectures.
Photoredox catalysis has emerged as a powerful tool for accessing radical-mediated transformations under mild conditions. For α,β-unsaturated esters, this has enabled novel reactions such as β-selective hydrocarboxylation using CO2 under flow conditions. acs.org This method allows for the introduction of a carboxylic acid group at the β-position, a transformation that is challenging to achieve through traditional means. acs.orgresearchgate.net The merging of photoredox catalysis with N-heterocyclic carbene (NHC) catalysis has also led to the development of γ-difluoroalkylation of γ-preoxidized enals, producing γ-difluoroalkyl-α,β-unsaturated esters. acs.org
The concept of "umpolung," or the reversal of polarity, offers another avenue for unconventional reactivity. N-heterocyclic carbenes have been shown to catalyze the conversion of α,β-unsaturated aldehydes into homoenolate equivalents, which can then be trapped with nucleophiles like alcohols to form saturated esters. acs.org Exploring similar umpolung strategies with α,β-unsaturated esters like this compound could lead to the development of novel bond-forming reactions.
Furthermore, palladium catalysis has been employed to achieve an anti-Michael reductive Heck reaction of α,β-unsaturated esters. researchgate.netfigshare.com This reaction allows for the formal α-arylation of the ester, a departure from the typical β-functionalization observed in Michael additions. researchgate.netfigshare.com
| Reaction Type | Description | Potential Application |
| Photoredox-Catalyzed Carboxylation | β-selective addition of CO2 to the double bond, mediated by a photocatalyst. | Synthesis of functionalized dicarboxylic acid derivatives. |
| NHC-Catalyzed Umpolung | Generation of a nucleophilic β-carbon for reaction with electrophiles. | Access to novel substitution patterns not achievable through traditional methods. |
| Anti-Michael Reductive Heck Reaction | Palladium-catalyzed α-arylation of the unsaturated ester. | Synthesis of α-aryl carbonyl compounds. |
Integration with Flow Chemistry and Automation
The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, enhanced reaction control, and greater scalability. The integration of flow chemistry and automation is a key area of future development for the synthesis of fine chemicals, including this compound.
Continuous flow systems have already been successfully applied to the synthesis of related β-amino α,β-unsaturated esters. researchgate.netdoaj.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov The application of flow chemistry to other synthetic routes for α,β-unsaturated esters, such as Wittig or Heck reactions, is a logical next step. For instance, photocatalyzed reactions, which are often well-suited to flow setups due to improved light penetration, could be readily adapted for the continuous synthesis of functionalized phenylbutenoates. acs.orgresearchgate.net
Automated synthesis platforms are also becoming increasingly sophisticated, enabling the rapid optimization of reaction conditions and the synthesis of compound libraries for screening purposes. wikipedia.orgsciforum.netchemrxiv.org These systems can be programmed to perform multi-step syntheses, including reaction work-up and purification, with minimal human intervention. youtube.combeilstein-journals.org The development of automated protocols for the synthesis of this compound and its derivatives would significantly accelerate research in this area.
| Technology | Advantages for Synthesis | Future Outlook |
| Flow Chemistry | Enhanced heat and mass transfer, improved safety for hazardous reactions, ease of scalability, potential for integration of in-line analysis. nih.gov | Development of multi-step continuous processes for the synthesis of complex α,β-unsaturated esters from basic starting materials. |
| Automation | High-throughput screening of reaction conditions, rapid library synthesis, improved reproducibility, reduced manual labor. wikipedia.orgsciforum.net | Integration of machine learning algorithms for reaction optimization and the development of fully autonomous synthesis platforms. |
Design of Next-Generation Catalysts
Catalysis is at the heart of modern organic synthesis, and the development of next-generation catalysts will be crucial for unlocking new and improved methods for preparing this compound.
In the context of olefination reactions like the Wittig reaction, a significant drawback is the stoichiometric formation of phosphine (B1218219) oxide byproduct. uta.edu Research is focused on developing catalytic Wittig reactions where the phosphine oxide is reduced back to the phosphine in situ, thus regenerating the catalyst. uta.eduresearchgate.netnih.gov The development of robust and highly efficient catalytic systems for the Wittig reaction would represent a major advance in the synthesis of α,β-unsaturated esters.
For transition metal-catalyzed reactions such as the Heck reaction, the focus is on designing more active, stable, and selective catalysts. This includes the development of novel ligands that can control the regioselectivity of the reaction and expand the substrate scope. acs.org For example, second-generation ligands for the silyl-Heck reaction have been developed to suppress alkene isomerization, leading to improved yields of allylsilanes. acs.org
Emerging areas of catalysis, such as photoredox catalysis and biocatalysis, are also expected to play a significant role. As discussed previously, photoredox catalysis opens up new reaction pathways via radical intermediates. rsc.org Biocatalysis, on the other hand, offers the potential for highly enantioselective transformations under environmentally benign conditions. The discovery and engineering of enzymes capable of catalyzing the synthesis of α,β-unsaturated esters will be a key research focus. researchgate.netbeilstein-journals.org
| Catalyst Type | Area of Improvement | Desired Outcome |
| Catalytic Wittig Reagents | In situ regeneration of the phosphine catalyst from the phosphine oxide byproduct. uta.eduresearchgate.netnih.gov | A highly efficient and atom-economical olefination process with minimal waste. |
| Advanced Heck Catalysts | Ligand design to control selectivity and enhance catalyst activity and stability. acs.org | Greater control over the stereochemical and regiochemical outcome of the reaction, and applicability to a wider range of substrates. |
| Photoredox Catalysts | Development of new photosensitizers with tailored redox potentials and absorption spectra. | Access to a broader range of radical-mediated transformations under visible light irradiation. |
| Biocatalysts | Enzyme discovery and protein engineering to create catalysts for specific transformations. | Highly enantioselective and sustainable routes to chiral α,β-unsaturated esters. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
